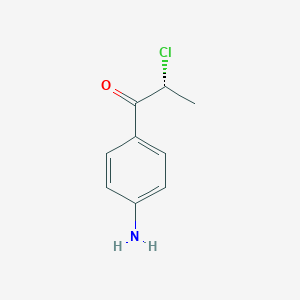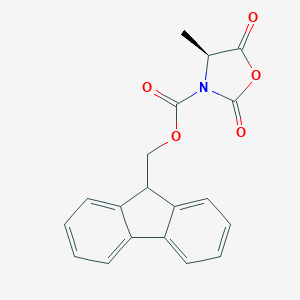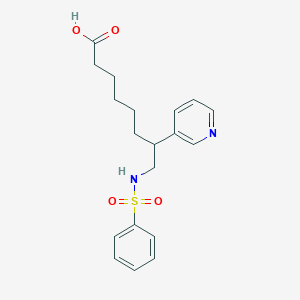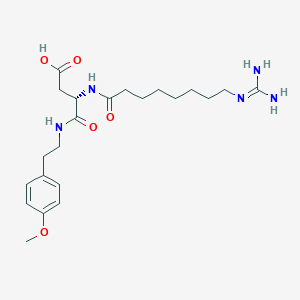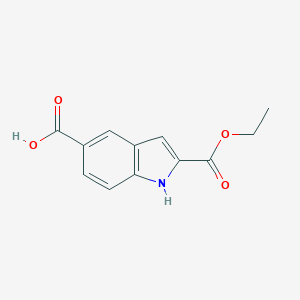
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, also known as BHIM, is a heterocyclic compound that has been used in various scientific research applications. This compound is of particular interest due to its potential as a building block for the synthesis of other organic compounds. In
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- is not well understood. However, it is believed that 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. However, it has been shown to have potential as an antimicrobial agent, suggesting that it may have an effect on bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- in lab experiments is its versatility as a building block for the synthesis of other organic compounds. However, one limitation is the limited information available on its biochemical and physiological effects, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. One area of research could focus on the synthesis of new compounds using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- as a building block. Another area of research could focus on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, including its potential as an antimicrobial agent. Additionally, further research could be done to explore the mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.
Synthesemethoden
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be synthesized using a variety of methods. One common method involves the reaction of 1H-benzimidazole-5-carboxylic acid with thionyl chloride to form 1H-benzimidazole-5-carbonyl chloride. This compound can then be reacted with 2-methylcyclohexanone to form 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- has been used in various scientific research applications. One of the most common applications is as a building block for the synthesis of other organic compounds. 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be used to synthesize a variety of compounds, including benzimidazole derivatives, which have been shown to have potential as antimicrobial agents.
Eigenschaften
CAS-Nummer |
131020-47-8 |
|---|---|
Produktname |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- |
Molekularformel |
C9H11ClN2O |
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
HPFSMLCHPXXWJD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
Kanonische SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
Synonyme |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



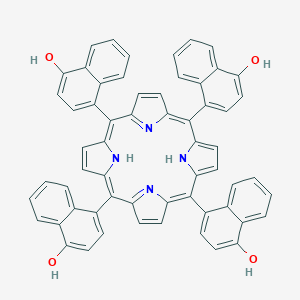
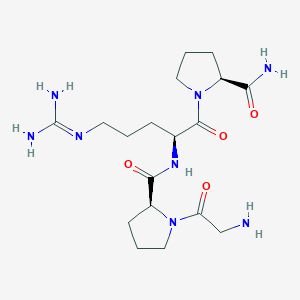
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
